2-Phenyl-3-(2-thienyl)acrylic acid
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Overview
Description
2-Phenyl-3-(2-thienyl)acrylic acid is an organic compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol It is characterized by the presence of a phenyl group and a thienyl group attached to an acrylic acid moiety
Mechanism of Action
Target of Action
It is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice .
Mode of Action
It is known to be used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .
Biochemical Pathways
Its role in the synthesis of novel benzothiazepinones suggests it may influence pathways related to glycogen synthase kinase-3β .
Result of Action
Its use in improving intestinal absorption of insulin in mice suggests it may have a role in regulating glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(2-thienyl)acrylic acid typically involves the condensation of benzaldehyde with thiophene-2-carboxaldehyde in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(2-thienyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-3-(2-thienyl)acrylic acid has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)acrylic acid: This compound is structurally similar but lacks the phenyl group, which may result in different chemical and biological properties.
3-(4-Methoxy-1-naphthyl)acrylic acid: Another related compound with a naphthyl group instead of a thienyl group, leading to variations in reactivity and applications.
3-(4-Methyl benzoyl)acrylic acid:
Uniqueness
2-Phenyl-3-(2-thienyl)acrylic acid is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTATITWHQRQBK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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